BenchChemオンラインストアへようこそ!

Tamolarizine

Neuropharmacology Calcium channel electrophysiology Ischemic neuroprotection

Tamolarizine (NC-1100) is a differentiated calcium entry blocker with unique dual inhibition of L- and T-type VGCCs and direct P-gp interaction to reverse MDR. Unlike generic calcium antagonists, it crosses the BBB for CNS target engagement and chemosensitization. Procure for post-ischemic neuroprotection, P-gp inhibition, and ion channel pharmacology studies requiring broad-spectrum calcium blockade.

Molecular Formula C27H32N2O3
Molecular Weight 432.6 g/mol
CAS No. 128229-52-7
Cat. No. B1681233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTamolarizine
CAS128229-52-7
Synonyms1-(3,4-dimethoxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol dihydrochloride
NC 1100
NC-1100
tamolarizine
Molecular FormulaC27H32N2O3
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O)OC
InChIInChI=1S/C27H32N2O3/c1-31-25-14-13-23(19-26(25)32-2)24(30)20-28-15-17-29(18-16-28)27(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19,24,27,30H,15-18,20H2,1-2H3
InChIKeyPIKMDZDCXCAPEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tamolarizine (CAS 128229-52-7): A Dihydropyridine-Derived Calcium Entry Blocker with Documented Neuroprotective and MDR-Reversal Activity


Tamolarizine (CAS: 128229-52-7), also known as NC-1100, is a synthetic, orally active dihydropyridine-derived calcium entry blocker [1]. It is chemically defined as (±)-α-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazineethanol and exists as a racemic mixture [2]. Preclinical studies have established that tamolarizine penetrates the blood-brain barrier (BBB) and exerts functional antagonism of calcium-mediated processes in neurons [3]. Its pharmacological profile is distinguished by dual inhibition of L-type and T-type voltage-gated calcium channels (VGCCs) in hippocampal neurons [4] and by a capacity to reverse the multidrug resistance (MDR) phenotype through direct interaction with P-glycoprotein (P-gp) [5].

Why Tamolarizine Cannot Be Replaced by Generic L-type Calcium Channel Blockers in Neuroprotection and MDR Reversal


The assumption that any dihydropyridine or piperazine-based calcium antagonist can substitute for tamolarizine is not supported by experimental evidence. Tamolarizine exhibits a dual-channel blockade (L-type and T-type VGCCs) [1], a property absent in most classic calcium antagonists like nifedipine (L-type selective) or flunarizine (L-type/T-type profile but with differing potency and clinical use) [2]. Furthermore, tamolarizine uniquely reverses the MDR phenotype in doxorubicin-resistant K562 cells via direct P-gp inhibition—a functional attribute not shared by flunarizine or cinnarizine in the same cellular model [3]. Substitution with a generic calcium blocker would therefore compromise both the breadth of calcium channel inhibition and the collateral chemosensitization activity, as detailed in the quantitative evidence below.

Tamolarizine Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for Selection


Dual L-Type and T-Type Calcium Channel Blockade in Hippocampal Neurons vs. L-Type Selective Agents

Tamolarizine reduces both high-threshold (L-type) and low-threshold (T-type) calcium currents in whole-cell voltage-clamped hippocampal pyramidal neurons in a concentration-dependent manner [1]. This dual blockade is not observed with prototypical dihydropyridines such as nifedipine, which selectively inhibit L-type channels, or with flunarizine, which exhibits a distinct selectivity profile and higher potency for T-type channels in other neuronal populations [2].

Neuropharmacology Calcium channel electrophysiology Ischemic neuroprotection

In Vivo Neuroprotection and Functional Recovery in Rat Transient Forebrain Ischemia: Tamolarizine vs. Saline Control

In rats subjected to 15-minute transient forebrain ischemia, a single intraperitoneal dose of tamolarizine (40 mg/kg) administered immediately post-ischemia significantly attenuated place learning deficits and reduced selective neuronal loss in the hippocampal CA1 subfield compared to saline-treated ischemic controls [1]. The tamolarizine-treated group exhibited near-complete recovery of place learning performance to sham-operated levels by the end of the 30-day testing period, whereas the ischemia+saline group remained severely impaired [2].

Cerebral ischemia Stroke neuroprotection Hippocampal CA1 vulnerability

P-Glycoprotein-Mediated Multidrug Resistance Reversal in Leukemia K562/DXR Cells: Tamolarizine vs. Flunarizine and Verapamil

Tamolarizine (0.1–10 µM) synergistically potentiates the cytotoxicity of doxorubicin in doxorubicin-resistant K562 human leukemia cells (K562/DXR) but exerts negligible effect on the parental drug-sensitive K562 line [1]. Mechanistically, tamolarizine inhibits P-gp-mediated efflux activity in a dose-dependent manner and reduces immunoreactive P-gp expression [2]. In contrast, the structurally related calcium antagonist flunarizine and the prototypical MDR-reversal agent verapamil exhibit either lower potency or higher intrinsic cytotoxicity in the same cellular model, limiting their utility as chemosensitizers [3].

Multidrug resistance (MDR) P-glycoprotein inhibition Cancer chemosensitization

Blood-Brain Barrier Permeability and Central Nervous System Exposure: Tamolarizine vs. Non-CNS-Penetrant Calcium Blockers

Tamolarizine has been demonstrated to cross the blood-brain barrier (BBB) and antagonize the effects of calcium on neurons [1]. This property is essential for its observed neuroprotective and cognitive effects in vivo [2]. In contrast, many dihydropyridine calcium channel blockers (e.g., nifedipine, amlodipine) exhibit negligible BBB penetration and are therefore unsuitable for studies targeting central calcium-mediated pathophysiology [3].

Blood-brain barrier CNS pharmacokinetics Neuropharmacology

Tamolarizine: Recommended Research and Industrial Application Scenarios Based on Verified Evidence


Preclinical In Vivo Models of Ischemic Stroke and Vascular Cognitive Impairment

Based on direct evidence of functional neuroprotection and CA1 neuronal preservation in a rat transient forebrain ischemia model [1], tamolarizine (40 mg/kg i.p.) is an appropriate tool compound for investigating post-ischemic cognitive rescue and hippocampal vulnerability. Its ability to cross the BBB and block both L-type and T-type calcium channels supports its use in studies of delayed neuronal death and calcium-dependent excitotoxicity.

In Vitro and In Vivo Reversal of P-Glycoprotein-Mediated Multidrug Resistance in Cancer

The demonstrated synergistic enhancement of doxorubicin cytotoxicity in K562/DXR cells at 0.1–10 µM [2] positions tamolarizine as a reference compound for P-gp inhibition studies. It is suitable for use in combination chemotherapy experiments aimed at overcoming acquired drug resistance in hematological malignancies and solid tumors expressing P-gp.

Electrophysiological Characterization of Neuronal Calcium Channel Subtypes

Due to its dual inhibition of L-type and T-type VGCCs in hippocampal neurons [3], tamolarizine serves as a pharmacological probe for dissecting the relative contributions of these channel subtypes to synaptic transmission, plasticity, and epileptiform activity. It is particularly valuable in patch-clamp studies where broad-spectrum calcium channel blockade is required without the confounding effects of sodium or potassium channel modulation.

Neuropharmacological Studies Requiring CNS-Penetrant Calcium Modulation

For any in vivo investigation of calcium-dependent processes in the central nervous system—including anxiety, depression, epilepsy, and neurodegeneration—tamolarizine is a validated, BBB-permeable calcium antagonist [4]. It provides a critical advantage over non-CNS-penetrant calcium blockers (e.g., nifedipine) by ensuring target engagement at the neuronal level.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tamolarizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.